2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol is an organic compound that contains a pyridine ring substituted with an aminomethyl group and a chlorine atom, along with a propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is chlorinated at the 5-position.
Aminomethylation: The chlorinated pyridine is then subjected to aminomethylation, introducing the aminomethyl group at the 6-position.
Propan-2-ol Addition: Finally, the propan-2-ol moiety is added to the pyridine ring, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar steps but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the propan-2-ol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the aminomethyl group and have similar biological activities.
Propan-2-ol Derivatives: Compounds with the propan-2-ol moiety can exhibit similar chemical reactivity.
Uniqueness
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol is unique due to the combination of the pyridine ring with the aminomethyl and propan-2-ol groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C9H13ClN2O |
---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
2-[6-(aminomethyl)-5-chloropyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,13)6-3-7(10)8(4-11)12-5-6/h3,5,13H,4,11H2,1-2H3 |
InChI-Schlüssel |
OGQAPWXAJVQJEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(N=C1)CN)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.